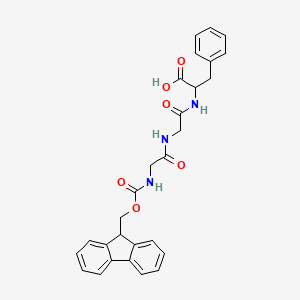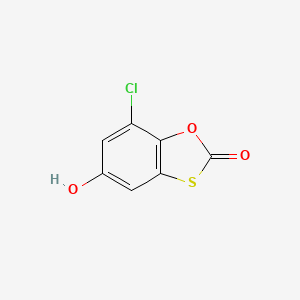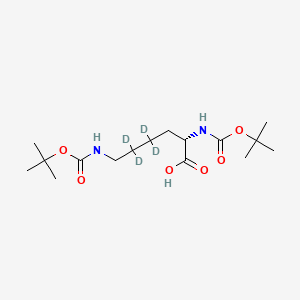
L-Lysine-4,4,5,5-d4-bis-N-t-BOC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-リシン-4,4,5,5-d4-ビス-N-t-BOCは、必須アミノ酸であるL-リシンの標識誘導体です。この化合物は、安定同位体標識により代謝経路やタンパク質相互作用の詳細な研究を可能にするため、科学研究でよく使用されます。この化合物の分子式はC16H26D4N2O6で、分子量は350.45です。
準備方法
合成経路と反応条件
L-リシン-4,4,5,5-d4-ビス-N-t-BOCの合成は、通常、L-リシンのアミノ基をtert-ブチルオキシカルボニル(BOC)基で保護することから始まります。重水素原子は、標識化合物を生成するために特定の位置に導入されます。反応条件では、重水素化試薬と溶媒を使用することが多く、重水素原子の組み込みが保証されます。
工業的生産方法
L-リシン-4,4,5,5-d4-ビス-N-t-BOCの工業的生産には、研究室での設定と同様の方法を使用しますが、より高い収量と純度のために最適化された大規模合成が伴います。これには、さまざまな研究用途の要求に応えるために、厳格なプロセスパラメーター制御と品質保証が含まれます。
化学反応の分析
反応の種類
L-リシン-4,4,5,5-d4-ビス-N-t-BOCは、次のものを含むいくつかの種類の化学反応を起こす可能性があります。
置換反応: BOC保護基は、酸性条件下で除去して遊離アミノ基を生成できます。
酸化と還元: この化合物は、酸化還元反応に関与する可能性がありますが、これらの反応は一般的な研究用途ではあまり一般的ではありません。
一般的な試薬と条件
酸性条件: BOC基の脱保護に使用されます。
重水素化試薬: 合成中の重水素原子の組み込みを保証します。
主な生成物
脱保護反応の主な生成物は、L-リシン-4,4,5,5-d4で、重水素標識を保持していますが、遊離アミノ基を持っています。
科学研究への応用
L-リシン-4,4,5,5-d4-ビス-N-t-BOCは、さまざまな科学研究分野で広く使用されています。
科学的研究の応用
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is widely used in various fields of scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace the pathways of lysine in vivo.
Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.
Industry: Applied in the production of labeled compounds for research and development
作用機序
L-リシン-4,4,5,5-d4-ビス-N-t-BOCの作用機序には、タンパク質や代謝経路への組み込みが含まれます。重水素標識により、研究者は、生物系内での化合物の相互作用と変換を追跡できます。主要な分子標的は、リシン代謝に関与する酵素やタンパク質です .
類似化合物の比較
類似化合物
L-リシン-4,4,5,5-d4塩酸塩: 同様の研究用途で使用されるL-リシンの別の重水素化形態。
L-リシン-2HCl、4,4,5,5-D4: 細胞培養(SILAC)実験におけるアミノ酸を用いた安定同位体標識(SILAC)で使用されます
独自性
L-リシン-4,4,5,5-d4-ビス-N-t-BOCは、2つのBOC保護のために独特です。これは、特定の反応条件が満たされるまでアミノ基を保存する必要がある研究に特に役立ちます。これにより、より制御された正確な実験設定が可能になります。
類似化合物との比較
Similar Compounds
L-Lysine-4,4,5,5-d4 Hydrochloride: Another deuterated form of L-Lysine used in similar research applications.
L-Lysine-2HCl, 4,4,5,5-D4: Used in stable isotope labeling with amino acids in cell culture (SILAC) experiments
Uniqueness
L-Lysine-4,4,5,5-d4-bis-N-t-BOC is unique due to its dual BOC protection, which makes it particularly useful in studies requiring the preservation of amino groups until specific reaction conditions are met. This allows for more controlled and precise experimental setups.
特性
分子式 |
C16H30N2O6 |
|---|---|
分子量 |
350.44 g/mol |
IUPAC名 |
(2S)-4,4,5,5-tetradeuterio-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2 |
InChIキー |
FBVSXKMMQOZUNU-QCSVEXGJSA-N |
異性体SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])CNC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



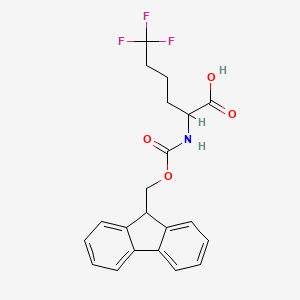
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
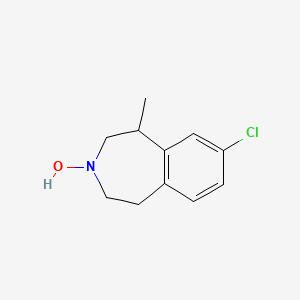
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
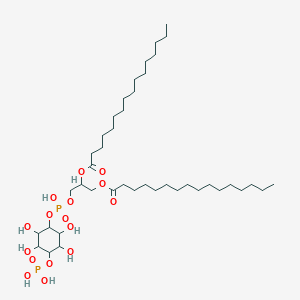
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
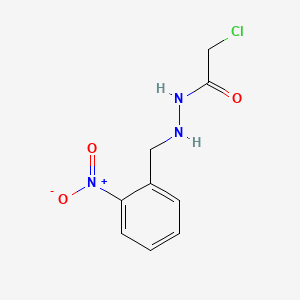
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
